Benzyl 6-amino-1,4-oxazepane-4-carboxylate

Physicochemical characterization Protecting group strategy Synthetic intermediate selection

Benzyl 6-amino-1,4-oxazepane-4-carboxylate offers orthogonal Cbz and free amine handles for sequential functionalization, enabling CNS drug scaffold and macrocycle synthesis. 95% purity with linear scalability from 100 mg to 10 g. Select this Cbz variant for mild hydrogenolysis deprotection compatible with acid/base-sensitive groups, ensuring higher yields and reproducibility in multi-step campaigns.

Molecular Formula C13H18N2O3
Molecular Weight 250.298
CAS No. 2303510-74-7
Cat. No. B2377174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 6-amino-1,4-oxazepane-4-carboxylate
CAS2303510-74-7
Molecular FormulaC13H18N2O3
Molecular Weight250.298
Structural Identifiers
SMILESC1COCC(CN1C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C13H18N2O3/c14-12-8-15(6-7-17-10-12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
InChIKeyDQCQJFGOBSBYKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 6-amino-1,4-oxazepane-4-carboxylate (CAS 2303510-74-7) - Heterocyclic Building Block with Dual Functional Handles for Medicinal Chemistry Synthesis


Benzyl 6-amino-1,4-oxazepane-4-carboxylate (CAS 2303510-74-7) is a heterocyclic organic compound featuring a 1,4-oxazepane core—a seven-membered ring containing one oxygen and one nitrogen atom . The compound is characterized by a benzyl carbamate (Cbz) protecting group at the N4-position and a free primary amino group at the C6-position, providing orthogonal synthetic handles for further derivatization. With a molecular formula of C13H18N2O3 and molecular weight of 250.29 g/mol, this compound serves as a versatile intermediate in medicinal chemistry for the construction of complex pharmacologically active molecules, particularly those requiring selective deprotection strategies or late-stage functionalization . The compound is typically supplied at 95% purity and is handled under inert conditions to preserve structural integrity [1].

Benzyl 6-amino-1,4-oxazepane-4-carboxylate: Why Generic 1,4-Oxazepane Derivatives Are Not Interchangeable in Synthetic Workflows


The specific substitution pattern and protecting group chemistry of benzyl 6-amino-1,4-oxazepane-4-carboxylate dictate its utility in multi-step synthetic sequences. Unlike simpler oxazepane analogs or those bearing alternative protecting groups (e.g., Boc, Fmoc), the Cbz group at N4 enables orthogonal deprotection under hydrogenolysis conditions without affecting acid- or base-sensitive functionalities elsewhere in the molecule. Similarly, the free 6-amino group provides a distinct nucleophilic site for amide bond formation, reductive amination, or other transformations that would be compromised if this position were masked or substituted. Consequently, substituting this compound with a structurally similar oxazepane derivative—such as the Boc-protected variant or the 6-oxo analog—can lead to divergent reaction outcomes, altered intermediate stability, and ultimately, failed synthetic campaigns. The quantitative evidence presented below substantiates why this compound must be selected over its closest analogs for specific research and industrial applications.

Benzyl 6-amino-1,4-oxazepane-4-carboxylate: Quantitative Differentiation Evidence Against Key 1,4-Oxazepane Analogs


Physicochemical Properties of Benzyl 6-amino-1,4-oxazepane-4-carboxylate Differentiate It from the Common tert-Butyl (Boc) Analog

Benzyl 6-amino-1,4-oxazepane-4-carboxylate (Cbz-protected) exhibits distinct physicochemical properties compared to its tert-butyl (Boc) analog, tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (CAS 1170390-54-1). These differences influence solubility, chromatographic behavior, and reaction compatibility . The Cbz derivative demonstrates a higher predicted boiling point (397.4±42.0 °C) and density (1.179±0.06 g/cm³) relative to the Boc analog (bp 307.6 °C at 760 mmHg, density 1.075 g/cm³), reflecting the increased molecular weight and aromatic character imparted by the benzyl group . The predicted pKa of 7.62±0.20 for the Cbz compound suggests a slightly more basic amine environment than the Boc analog (estimated pKa ~6.8-7.0), potentially affecting protonation state under physiological or reaction conditions .

Physicochemical characterization Protecting group strategy Synthetic intermediate selection

Orthogonal Protecting Group Strategy of Benzyl 6-amino-1,4-oxazepane-4-carboxylate Enables Selective Deprotection in Complex Synthetic Sequences

The benzyl carbamate (Cbz) group in benzyl 6-amino-1,4-oxazepane-4-carboxylate can be selectively removed via catalytic hydrogenation (H₂, Pd/C) without affecting acid- or base-labile functionalities, whereas the Boc group in tert-butyl 6-amino-1,4-oxazepane-4-carboxylate requires acidic conditions (e.g., TFA) for deprotection, which may compromise other acid-sensitive groups in the molecule . This orthogonal deprotection profile is a critical differentiator in multi-step syntheses where sequential unmasking of functional groups is required. Furthermore, the free 6-amino group in the target compound is available for immediate functionalization (e.g., amide coupling, reductive amination), while the Boc analog often requires an additional deprotection step to access the free amine, adding a synthetic step and potentially reducing overall yield [1].

Orthogonal protection Multi-step synthesis Cbz deprotection

Benzyl 6-amino-1,4-oxazepane-4-carboxylate Provides a Defined Molecular Weight Advantage for Small-Molecule Drug Discovery Over Simpler Oxazepane Scaffolds

The molecular weight of benzyl 6-amino-1,4-oxazepane-4-carboxylate (250.29 g/mol) positions it favorably within the 'lead-like' and 'fragment-like' chemical space (typically MW < 350 Da) for early-stage drug discovery programs. In contrast, the simpler 4-benzyl-1,4-oxazepane (MW 191.27 g/mol) lacks the carboxylate functionality and thus has a lower molecular weight but also fewer synthetic handles, limiting its utility for generating diverse libraries . Conversely, more complex derivatives with additional substitution (e.g., benzyl 6-oxo-1,4-oxazepane-4-carboxylate, MW 249.27 g/mol) offer similar molecular weight but with a ketone group that alters reactivity and hydrogen-bonding potential compared to the amino group . The target compound strikes a balance between synthetic versatility (two functional groups) and a molecular weight that adheres to lead-like property guidelines, making it a strategic choice for hit-to-lead optimization campaigns [1].

Molecular weight optimization Drug-likeness Fragment-based drug design

Procurement and Purity Profile of Benzyl 6-amino-1,4-oxazepane-4-carboxylate Supports Reproducible Synthesis at Scale

Benzyl 6-amino-1,4-oxazepane-4-carboxylate is commercially available from multiple suppliers at a standard purity of 95%, as verified by NMR, HPLC, or GC analysis [1]. This consistent purity specification across vendors ensures reproducible synthetic outcomes and minimizes batch-to-batch variability. In contrast, the Boc-protected analog (tert-butyl 6-amino-1,4-oxazepane-4-carboxylate) exhibits a wider price range and variable availability depending on stereochemistry and salt form (e.g., hydrochloride), which can complicate procurement and impact project timelines . For example, the Cbz compound is offered at 95% purity in quantities ranging from 100 mg to 10 g, with pricing that scales linearly, enabling cost-effective pilot studies and scale-up. The Boc analog, while often less expensive per gram, may require additional purification steps if lower purity grades are supplied, adding to overall project costs .

Procurement Purity Supply chain reliability

Free 6-Amino Group in Benzyl 6-amino-1,4-oxazepane-4-carboxylate Enables Direct Amide Bond Formation Without Prior Deprotection

The presence of a free primary amino group at the C6 position of benzyl 6-amino-1,4-oxazepane-4-carboxylate allows for direct amide coupling with carboxylic acids or activated esters under standard peptide coupling conditions (e.g., HATU, DIPEA) without requiring an additional deprotection step . In contrast, the Boc-protected analog (tert-butyl 6-amino-1,4-oxazepane-4-carboxylate) has the 6-amino group masked as a Boc-carbamate, necessitating acidic deprotection (TFA) prior to amide bond formation, which can be incompatible with acid-sensitive substrates and adds an extra synthetic step . This direct functionalization capability is particularly advantageous in late-stage diversification of complex intermediates or in parallel library synthesis, where minimizing steps and avoiding harsh conditions are paramount. The Cbz group at N4 remains intact during amide bond formation, preserving orthogonal protection for subsequent transformations.

Amide bond formation Late-stage functionalization Peptide mimetics

Benzyl 6-amino-1,4-oxazepane-4-carboxylate: High-Impact Research and Industrial Application Scenarios Based on Quantitative Differentiation


Multi-Step Synthesis of Complex Pharmacophores Requiring Orthogonal Protecting Group Strategies

In the synthesis of complex drug candidates, such as those targeting CNS disorders (e.g., anticonvulsants, antidepressants) where the 1,4-oxazepane core serves as a privileged scaffold, benzyl 6-amino-1,4-oxazepane-4-carboxylate is uniquely suited. The orthogonal Cbz and free amine groups enable sequential functionalization: the 6-amino group can be elaborated (e.g., via amide coupling to introduce a pharmacophoric moiety) while the N4 position remains protected, allowing for subsequent deprotection under mild hydrogenolysis conditions and further modification [1]. This contrasts with Boc-protected analogs, which would require acidic deprotection that could compromise other acid-labile functionalities in the molecule, as evidenced by the direct head-to-head comparison of deprotection conditions in Section 3.2 .

Parallel Library Synthesis for Structure-Activity Relationship (SAR) Studies

The dual functional handles of benzyl 6-amino-1,4-oxazepane-4-carboxylate make it an ideal building block for generating diverse compound libraries via combinatorial chemistry approaches. The free 6-amino group can be directly coupled with a variety of carboxylic acid building blocks in a single step, as demonstrated in the amide bond formation evidence (Section 3.5), while the Cbz group remains intact, providing a handle for further diversification or purification . This capability significantly accelerates SAR campaigns by reducing the number of synthetic steps and enabling high-throughput parallel synthesis, thereby increasing the likelihood of identifying potent and selective lead compounds [2].

Development of Peptide Mimetics and Constrained Macrocyclic Compounds

The 1,4-oxazepane scaffold is known to impart conformational constraint, making it valuable for designing peptide mimetics and macrocyclic drugs. Benzyl 6-amino-1,4-oxazepane-4-carboxylate's molecular weight (250.29 g/mol) and physicochemical properties (predicted pKa 7.62, moderate density) position it well within lead-like chemical space (Section 3.3) for fragment-based drug discovery and macrocycle synthesis . The free amine allows for facile incorporation into peptide backbones or cyclization reactions, while the Cbz group can be retained for solubility or removed to expose a secondary amine for further functionalization. This combination of features is not available in simpler oxazepane derivatives like 4-benzyl-1,4-oxazepane, which lacks the carboxylate functionality .

Scalable Synthesis of Advanced Intermediates for Preclinical Development

Given its consistent 95% purity across commercial suppliers and linear scalability in procurement (100 mg to 10 g quantities), benzyl 6-amino-1,4-oxazepane-4-carboxylate is a reliable starting material for scaling up synthetic routes to advanced intermediates [3]. The orthogonal protection strategy minimizes side reactions and simplifies purification, leading to higher overall yields and reduced costs per gram of final product despite the higher upfront cost of the Cbz building block. This is particularly important in preclinical development where reproducibility and batch-to-batch consistency are paramount for regulatory compliance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 6-amino-1,4-oxazepane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.